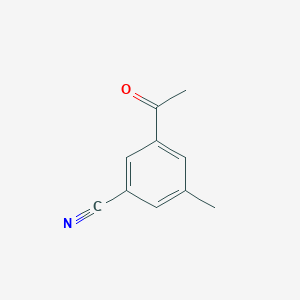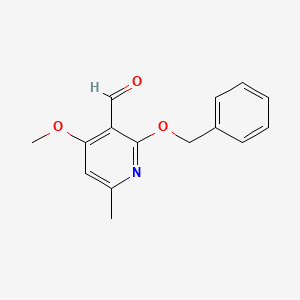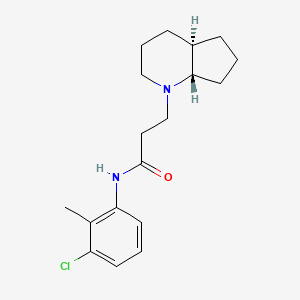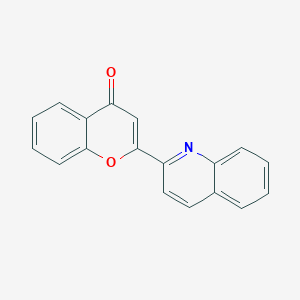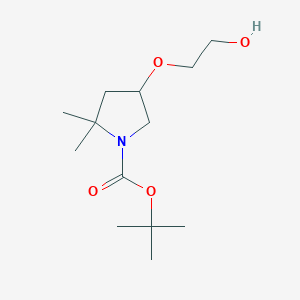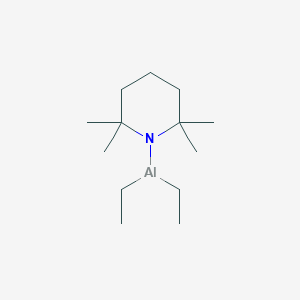
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine is an organoaluminum compound that features a piperidine ring substituted with diethylaluminum and four methyl groups
准备方法
The synthesis of 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
化学反应分析
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or other aluminum-containing compounds.
Reduction: The compound can act as a reducing agent in certain reactions, donating electrons to other species.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Medicinal Chemistry: Research into its potential biological activity and interactions with biomolecules is ongoing, with the aim of discovering new therapeutic agents.
Industrial Applications: Its reactivity and ability to form stable complexes with other compounds make it useful in industrial processes, such as the production of specialty chemicals.
作用机制
The mechanism by which 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar compounds to 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine include other organoaluminum compounds, such as triethylaluminum and diisobutylaluminum hydride. Compared to these compounds, this compound offers unique steric and electronic properties due to the presence of the piperidine ring and the four methyl groups. This uniqueness can result in different reactivity and selectivity in various chemical reactions.
List of Similar Compounds
- Triethylaluminum
- Diisobutylaluminum hydride
- Diethylaluminum chloride
- Methylaluminoxane
These compounds share some similarities in their aluminum content and reactivity but differ in their specific structures and applications.
属性
CAS 编号 |
54159-47-6 |
|---|---|
分子式 |
C13H28AlN |
分子量 |
225.35 g/mol |
IUPAC 名称 |
diethyl-(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/C9H18N.2C2H5.Al/c1-8(2)6-5-7-9(3,4)10-8;2*1-2;/h5-7H2,1-4H3;2*1H2,2H3;/q-1;;;+1 |
InChI 键 |
XBUCNKLCVJCDKY-UHFFFAOYSA-N |
规范 SMILES |
CC[Al](CC)N1C(CCCC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)

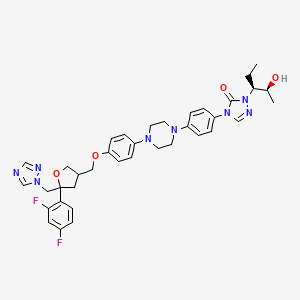
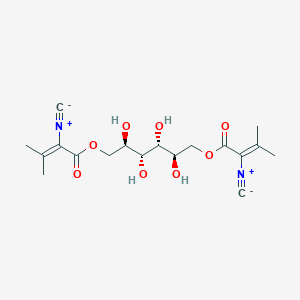

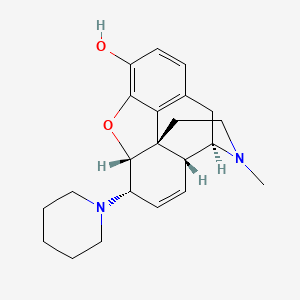
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
